molecular formula C9H18N4 B14404048 1-Octyl-1H-tetrazole CAS No. 85043-41-0

1-Octyl-1H-tetrazole

Cat. No.: B14404048
CAS No.: 85043-41-0
M. Wt: 182.27 g/mol
InChI Key: LIADNJWRJNOJEO-UHFFFAOYSA-N
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Description

1-Octyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The octyl group attached to the tetrazole ring enhances its hydrophobic properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of octyl nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions . Another method involves the use of triethyl orthoformate and sodium azide, which can be catalyzed by Lewis acids like indium(III) chloride .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between octyl nitrile and sodium azide, resulting in higher yields and shorter reaction times compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: 1-Octyl-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-octyl-1H-tetrazole involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The tetrazole ring’s nitrogen atoms can form hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the octyl group increases the compound’s lipophilicity, facilitating its penetration through cell membranes.

Comparison with Similar Compounds

  • 1-Butyl-1H-tetrazole
  • 1-Hexyl-1H-tetrazole
  • 1-Decyl-1H-tetrazole

Comparison: 1-Octyl-1H-tetrazole is unique due to its specific octyl group, which imparts distinct hydrophobic properties compared to shorter or longer alkyl chains. This makes it particularly suitable for applications requiring enhanced membrane interactions and lipophilicity.

Properties

CAS No.

85043-41-0

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

1-octyltetrazole

InChI

InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-13-9-10-11-12-13/h9H,2-8H2,1H3

InChI Key

LIADNJWRJNOJEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=NN=N1

Origin of Product

United States

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